

Application Notes and Protocols for OTS447 in Murine Xenograft Models

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Compound of Interest

Compound Name: OTS447

Cat. No.: B8691655

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Introduction

OTS447 is a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target.[3] Preclinical studies have demonstrated that **OTS447** exhibits significant anti-tumor activity in mouse xenograft models of human AML.[1][2] These application notes provide a summary of the available in vivo data for **OTS447** and a detailed protocol for establishing and evaluating the efficacy of FLT3 inhibitors in a mouse xenograft model.

Due to the limited availability of detailed public data on **OTS447**, this document also includes information on OTS167, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) developed by the same organization.[4][5] Data from OTS167 studies is provided as a detailed example of in vivo evaluation of a targeted small molecule inhibitor in various xenograft models.

Data Presentation: In Vivo Efficacy of OTS447 and Related Compounds

The following tables summarize the quantitative data from in vivo mouse xenograft studies for **OTS447** and the related compound OTS167.

Table 1: In Vivo Efficacy of **OTS447** in AML Xenograft Model

Compound	Target	Cancer Type	Cell Line	Mouse Model	Efficacy	Source
OTS447	FLT3	Acute Myeloid Leukemia (AML)	MV4-11 (FLT3-ITD)	Mouse Xenograft	Potent, dose-dependent tumor growth inhibition	[1] [2]

Note: Specific dosage, administration route, and quantitative tumor growth inhibition data for **OTS447** are not yet publicly available.

Table 2: In Vivo Efficacy of OTS167 in Various Xenograft Models

Compound	Target	Cancer Type	Cell Line/Model	Mouse Model	Efficacy	Source
OTS167	MELK	Neuroblastoma	Xenograft	Nude Mice	Significant suppression of tumor progression. 77% reduction in average tumor weight compared to control.	[6]
OTS167	MELK	Neuroblastoma (Minimal Residual Disease)	Xenograft	Nude Mice	Prolonged survival (104 ± 10 days vs. 80 ± 12 days for control).	[6][7]
OTS167	MELK	Small Cell Lung Cancer (SCLC)	Xenograft	N/A	Significant tumor growth suppressive effect.	[5]
OTS167	MELK	Breast Cancer	Xenograft	N/A	Significant tumor growth suppressive effect.	[5]
OTS167	MELK	Glioblastoma	Xenograft	N/A	Effectively prolonged survival and inhibited	[6]

tumor cell
growth.

Experimental Protocols

This section provides a detailed protocol for a subcutaneous xenograft study using the MV4-11 human AML cell line, a common model for testing FLT3 inhibitors like **OTS447**.

Protocol: Subcutaneous MV4-11 Xenograft Model for Efficacy Studies

1. Cell Culture and Preparation

- Cell Line: MV4-11 (human acute myeloid leukemia, homozygous for FLT3-ITD mutation).
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Cell Harvesting: Collect cells during the logarithmic growth phase. Centrifuge at 300 x g for 5 minutes, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or serum-free medium.
- Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is >95%.
- Cell Concentration: Adjust the cell suspension to a final concentration of 5×10^7 cells/mL in a 1:1 mixture of PBS and Matrigel Basement Membrane Matrix on ice.[8]

2. Animal Model

- Mouse Strain: Immunocompromised mice such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or similar strains are recommended.
- Age/Sex: 6-8 week old female mice.

- Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

3. Tumor Inoculation

- Injection Volume: 0.2 mL of the cell suspension (containing 5×10^6 MV4-11 cells).
- Injection Site: Subcutaneously into the right flank of the mouse.
- Procedure: Anesthetize the mice prior to injection. Use a 27-gauge needle for the injection.
[\[9\]](#)

4. Tumor Growth Monitoring and Treatment Initiation

- Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
- Tumor Volume Calculation: Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[\[10\]](#)

5. Drug Administration

- Vehicle Control: The vehicle used to dissolve **OTS447** should be administered to the control group.
- **OTS447** Treatment: The specific dose, route of administration (e.g., oral gavage, intraperitoneal injection), and treatment schedule for **OTS447** are not publicly available and would need to be determined based on formulation and pharmacokinetic/pharmacodynamic studies.
- Monitoring: Record the body weight of the mice 2-3 times per week as an indicator of toxicity.

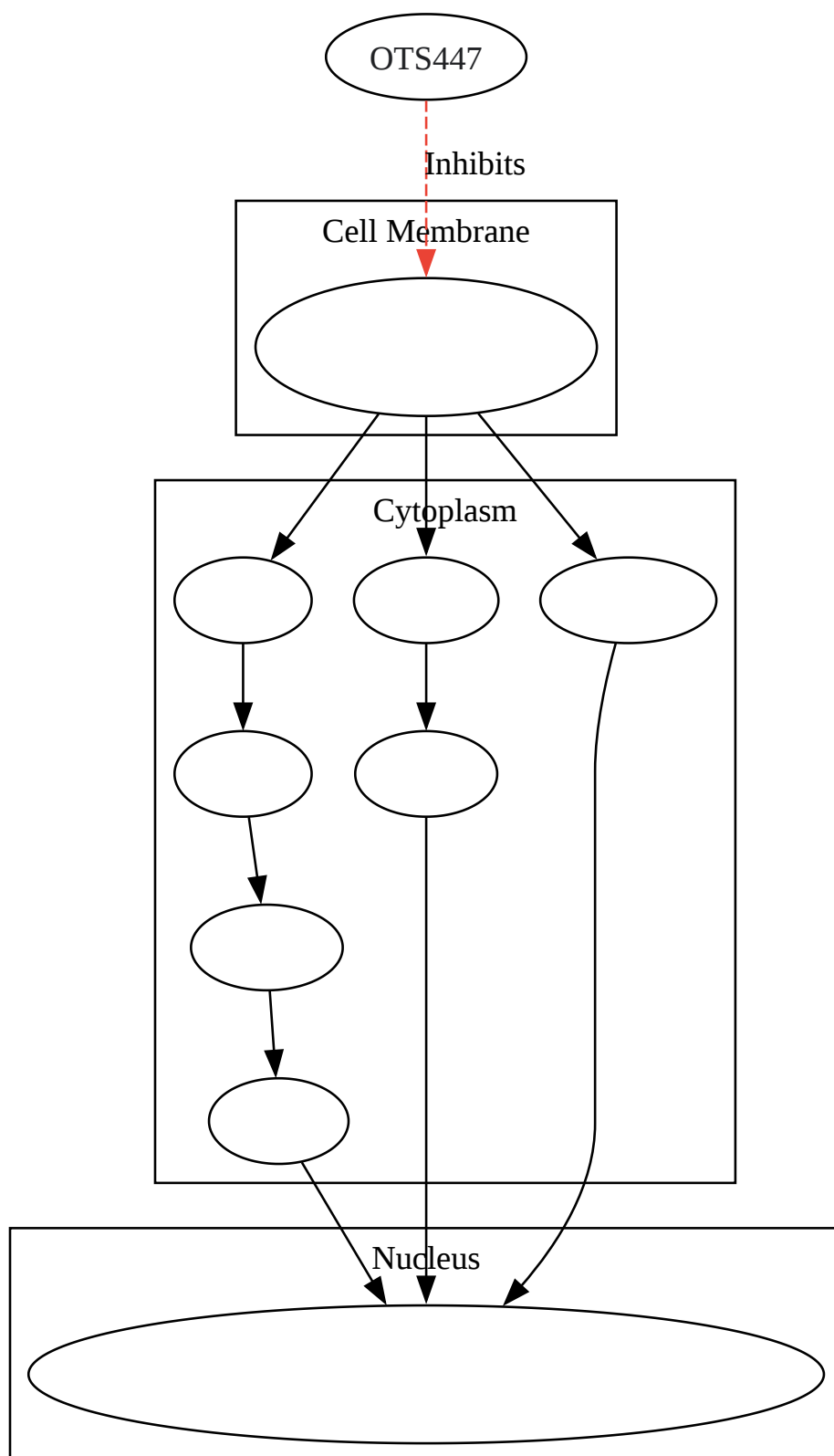
6. Efficacy Evaluation and Endpoint

- Primary Endpoint: Tumor growth inhibition. This is typically assessed by comparing the tumor volumes in the treated group to the control group.

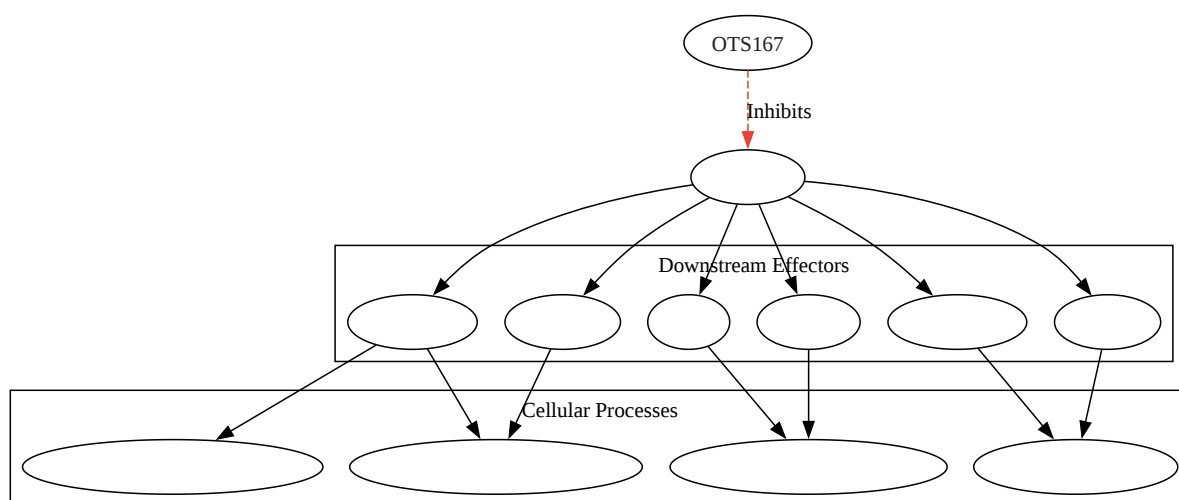
- Secondary Endpoints:
 - Tumor weight at the end of the study.
 - Survival analysis.
 - Immunohistochemical analysis of tumor tissue for biomarkers of drug activity (e.g., p-FLT3, Ki-67).
- Ethical Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant distress or weight loss (>20%).

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

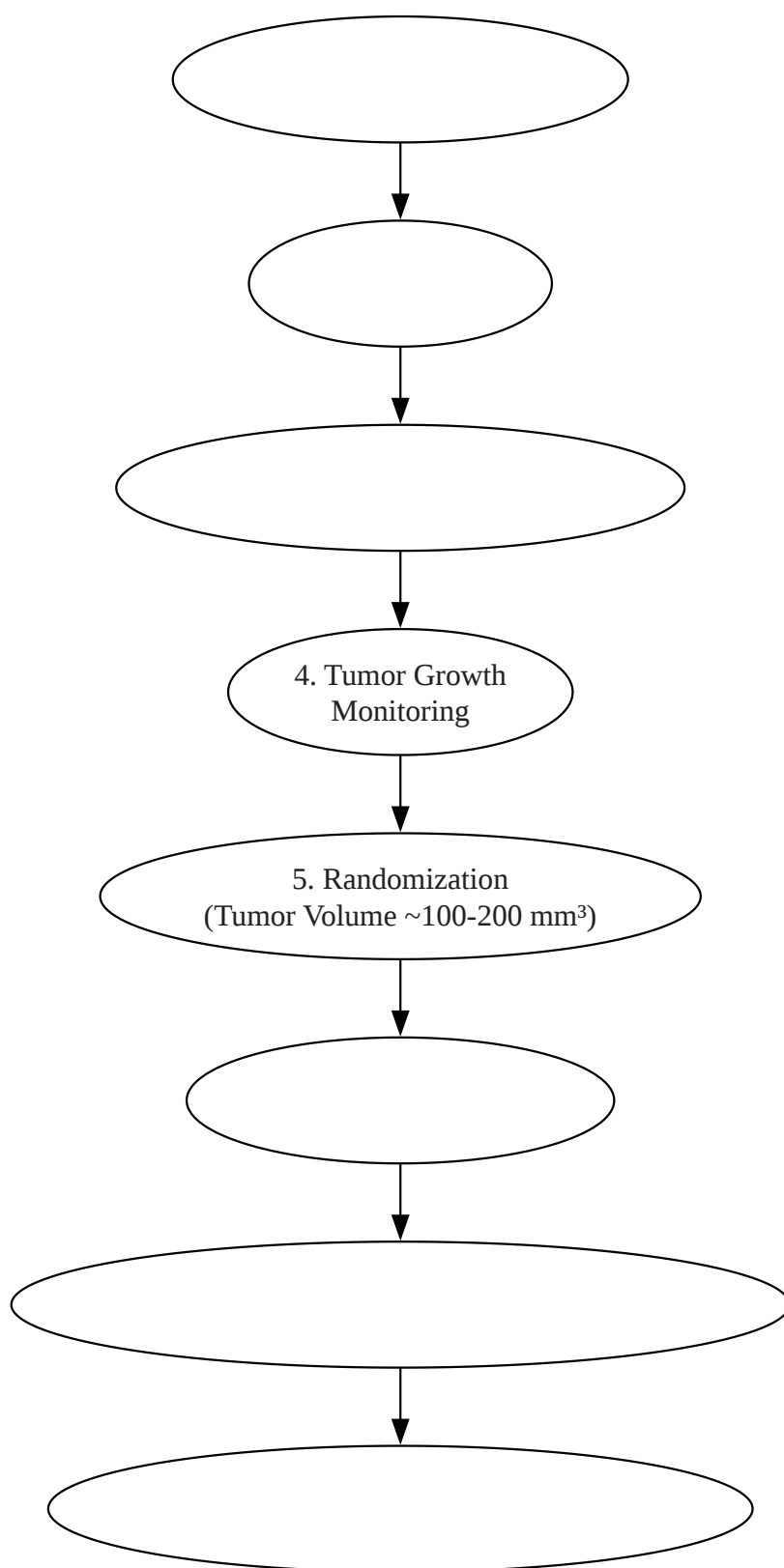


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Experimental Workflow



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